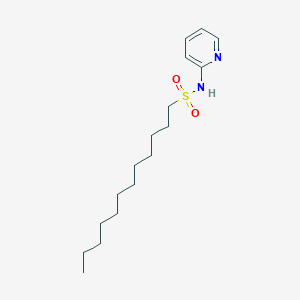
3,5-Dichloro-4-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-nitrobenzoic acid: is an organic compound with the molecular formula C7H3Cl2NO4 . It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a nitro group at the 4th position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid Derivatives: One common method involves the nitration of 3,5-dichlorobenzoic acid using a mixture of nitric acid and sulfuric acid.
Oxidation of 3,5-Dinitrotoluene: Another method involves the oxidation of 3,5-dinitrotoluene, which can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of 3,5-Dichloro-4-nitrobenzoic acid often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), amines.
Major Products:
Reduction: 3,5-Dichloro-4-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dichloro-4-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other aromatic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of anti-inflammatory and antimicrobial drugs .
Industry: The compound is used in the production of agrochemicals and as a reagent in analytical chemistry. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and chloro substituents. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Comparación Con Compuestos Similares
3,5-Dichlorobenzoic acid: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrobenzoic acid: Lacks the chloro substituents, affecting its overall reactivity and applications.
Uniqueness: 3,5-Dichloro-4-nitrobenzoic acid is unique due to the combination of both nitro and chloro groups, which impart distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H3Cl2NO4 |
|---|---|
Peso molecular |
236.01 g/mol |
Nombre IUPAC |
3,5-dichloro-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10(13)14/h1-2H,(H,11,12) |
Clave InChI |
NWZAOTIBIQHTIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



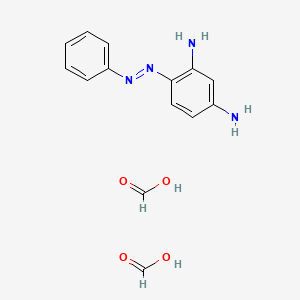
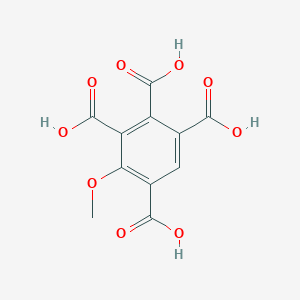
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)
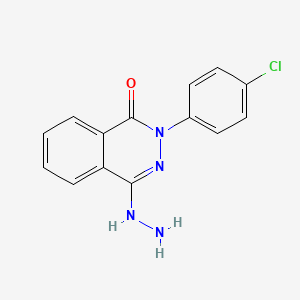
![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
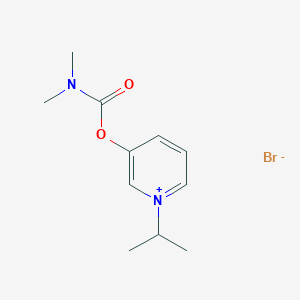
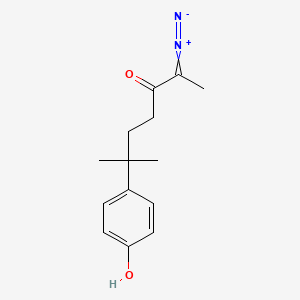

![1,4,9-Trioxadispiro[4.2.4~8~.2~5~]tetradecane](/img/structure/B14480583.png)
